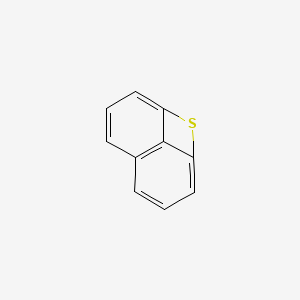
Naphtho(1,8-bc)thiete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(1,8-bc)thiete is an organic compound with the molecular formula C10H6S. It is a sulfur-containing heterocyclic compound that features a fused ring system, combining a naphthalene ring with a thiophene ring. This unique structure imparts interesting chemical and physical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho(1,8-bc)thiete can be synthesized through several methods. One common approach involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho(1,8-bc)thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate as the sulfur source . This method employs Ullmann-type C(aryl)–S bond formation and the α-addition of an alkyne bond, resulting in high selectivity and yields.
Another method involves the sulfhydryl-directed peri-selective C-H bond activation and tandem cyclization of naphthalene-1-thiols with alkynes under rhodium catalysis . This protocol offers advantages such as stable coupling substrates, simple operation, peri-selectivity, and atom and step economy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Naphtho(1,8-bc)thiete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted derivatives of this compound.
Scientific Research Applications
Naphtho(1,8-bc)thiete has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of Naphtho(1,8-bc)thiete involves its interaction with molecular targets through its sulfur-containing heterocyclic ring. The compound can participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and interactions with biological molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds
Naphtho(1,8-bc)thiopyran: Similar in structure but contains an oxygen atom instead of sulfur.
Naphtho(1,8-bc)thiophene: Contains a thiophene ring fused to a naphthalene ring, similar to Naphtho(1,8-bc)thiete.
Naphtho(1,8-bc)thiazole: Contains a nitrogen and sulfur atom in the heterocyclic ring.
Uniqueness
This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
3968-63-6 |
|---|---|
Molecular Formula |
C10H6S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-thiatricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C10H6S/c1-3-7-4-2-6-9-10(7)8(5-1)11-9/h1-6H |
InChI Key |
RTQFVSTVMCVKCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)SC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















